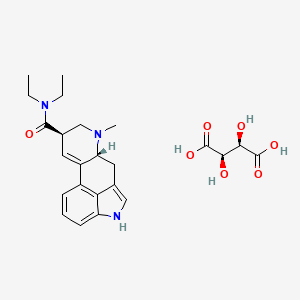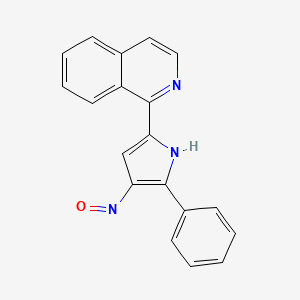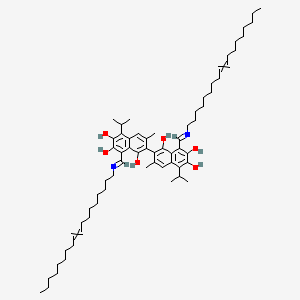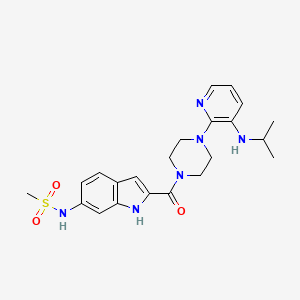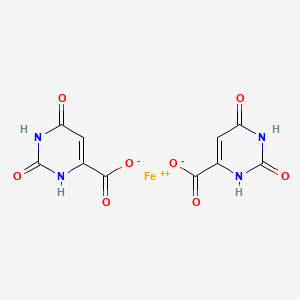
Lysergide tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lysergic acid diethylamide bitartrate, commonly known as LSD bitartrate, is a semisynthetic compound derived from lysergic acid, a natural substance found in the ergot fungus (Claviceps purpurea). It is well-known for its potent psychoactive properties and has been extensively studied for its effects on the human brain and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lysergic acid diethylamide bitartrate typically begins with the extraction of lysergic acid from the ergot fungus. The lysergic acid is then converted into lysergic acid diethylamide through a series of chemical reactions. One common method involves the reaction of lysergic acid with diethylamine in the presence of an activating reagent such as phosphoryl chloride or peptide coupling reagents .
Industrial Production Methods
Industrial production of lysergic acid diethylamide bitartrate involves large-scale synthesis processes that ensure high purity and yield. The process includes rigorous purification steps to remove impurities and by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Lysergic acid diethylamide bitartrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lysergic acid hydroxyethylamide.
Reduction: Reduction reactions can convert it into lysergic acid ethylamide.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
Aplicaciones Científicas De Investigación
Lysergic acid diethylamide bitartrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of ergot alkaloids.
Biology: Researchers use it to investigate the effects of psychoactive substances on brain function and behavior.
Medicine: It has been studied for its potential therapeutic effects in treating psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD).
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
Mecanismo De Acción
Lysergic acid diethylamide bitartrate exerts its effects primarily by interacting with serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmission and changes in brain connectivity, resulting in the characteristic hallucinogenic effects. The compound also affects other neurotransmitter systems, including dopamine and glutamate pathways, contributing to its complex pharmacological profile .
Comparación Con Compuestos Similares
Lysergic acid diethylamide bitartrate is often compared to other similar compounds, such as:
Psilocybin: Another well-known psychedelic compound found in certain mushrooms.
Mescaline: A naturally occurring psychedelic found in the peyote cactus.
Dimethyltryptamine (DMT): A powerful hallucinogen found in various plants and animals.
Compared to these compounds, lysergic acid diethylamide bitartrate is unique in its potency and the duration of its effects. It is known for producing profound alterations in perception, mood, and cognition, making it a valuable tool for studying the human mind .
Propiedades
Número CAS |
15232-63-0 |
|---|---|
Fórmula molecular |
C24H31N3O7 |
Peso molecular |
473.5 g/mol |
Nombre IUPAC |
(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C20H25N3O.C4H6O6/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;5-1(3(7)8)2(6)4(9)10/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,18-;1-,2-/m11/s1 |
Clave InChI |
HQMPRARIZOUKRO-AJLBZGGQSA-N |
SMILES isomérico |
CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


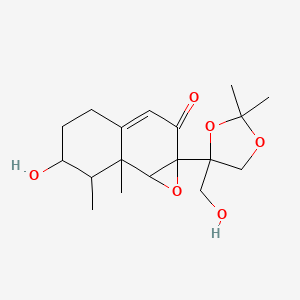
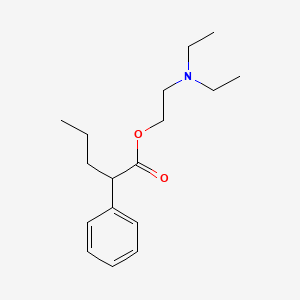
![2-[(5-Bromo-2-hydroxyphenyl)methylene]hydrazide benzenesulfonic acid](/img/structure/B12796487.png)
![Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, dimethyl ester](/img/structure/B12796491.png)

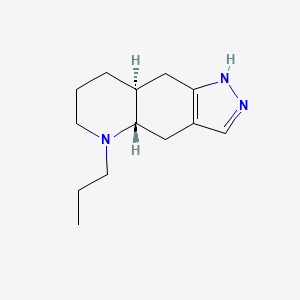
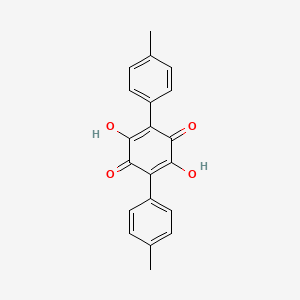
![2-[(Diethylamino)methyl]-3-methylphenol](/img/structure/B12796521.png)
